molecular formula C8H11N3O4 B2924622 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1005640-67-4

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2924622
CAS RN: 1005640-67-4
M. Wt: 213.193
InChI Key: KMZCUTVZUHLKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H11N3O4 . It is also known as "1H-Pyrazole-1-propanoic acid, α,5-dimethyl-3-nitro-" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 213.19 . Other properties such as boiling point, density, solubility, and acidity coefficient can be predicted using computational methods .

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” could potentially be used in the synthesis of imidazole containing compounds.

Biological Potential of Indole Derivatives

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, “2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” could potentially be used in the synthesis of indole derivatives.

Preparation of Substituted Nitrostyrene Benzoic Acids

This compound could potentially be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .

Synthesis of 4-(Hydroxymethyl)-1-tosylindole

“2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” could potentially be used in the synthesis of 4-(hydroxymethyl)-1-tosylindole, via Batcho-Leimgruber modification of the Reissert indole synthesis .

properties

IUPAC Name

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(8(12)13)4-10-6(2)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZCUTVZUHLKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

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